Sodium decyl sulfate

Catalog No.
S742695
CAS No.
142-87-0
M.F
C10H22NaO4S
M. Wt
261.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium decyl sulfate

CAS Number

142-87-0

Product Name

Sodium decyl sulfate

IUPAC Name

sodium;decyl sulfate

Molecular Formula

C10H22NaO4S

Molecular Weight

261.34 g/mol

InChI

InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);

InChI Key

IFWQJLOEDLBVJO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)O.[Na]

Protein Biochemistry and Structural Biology

Sodium decyl sulfate (SDS) plays a valuable role in the field of protein biochemistry and structural biology []. Its key application lies in its ability to interact with proteins, influencing their structure and function:

  • Protein Unfolding and Denaturation

    At high concentrations, SDS can induce the unfolding and denaturation of proteins. This process disrupts the protein's native structure, exposing its hydrophobic regions to the surrounding water molecules. This property is crucial for techniques like gel electrophoresis, where proteins are separated based on their size and shape after being treated with SDS [].

  • Protein-Ligand Interactions

    SDS can be used to study protein-ligand interactions. By monitoring the change in the protein's structure or mobility in the presence of different ligands (molecules that bind to the protein), researchers can gain insights into the binding mechanism and identify potential drug targets [].

Other Research Applications

Beyond protein research, SDS has diverse applications in scientific research:

  • Micelle Formation

    SDS readily forms micelles, which are spherical aggregates of molecules with a hydrophilic head (the sulfate group) facing outwards and a hydrophobic tail (the decyl chain) facing inwards. These micelles can be used to solubilize hydrophobic molecules in aqueous solutions, making them accessible for various experiments [].

  • Cell Lysis

    In some research protocols, SDS is used in low concentrations to lyse (break open) cells. This allows researchers to extract cellular components like proteins and nucleic acids for further analysis [].

  • Chromatographic Techniques

    SDS is employed in certain chromatographic techniques, such as ion-pair chromatography and micellar electrokinetic chromatography, for the separation and analysis of various biomolecules [].

Sodium decyl sulfate is an anionic surfactant with the chemical formula C10H21NaO4S\text{C}_{10}\text{H}_{21}\text{NaO}_4\text{S}. It is the sodium salt of decyl sulfate, derived from decanol, and is characterized by its ability to lower surface tension in aqueous solutions, making it effective in various applications such as cleaning, emulsification, and dispersion. Sodium decyl sulfate is commonly utilized in both industrial and laboratory settings due to its surfactant properties.

  • In research, SDS is often used for protein denaturation. It disrupts the protein structure by interacting with the hydrophobic regions, leading to protein unfolding [].
  • SDS can also act as a detergent, solubilizing membrane proteins and lipids due to its amphiphilic nature []. This allows for the study and purification of these biomolecules [].
  • SDS can cause skin irritation and eye damage. It is essential to wear appropriate personal protective equipment (PPE) when handling it [].
  • While the specific toxicity of SDS in humans is not fully established, research suggests moderate oral and dermal toxicity in animals [].
Typical of surfactants:

  • Oxidation: Under atmospheric conditions, sodium decyl sulfate can be oxidized by hydroxyl radicals, resulting in the formation of oxygenated derivatives.
  • Substitution Reactions: The sulfate group in sodium decyl sulfate can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

  • Oxidation: Hydroxyl radicals in the presence of atmospheric oxygen.
  • Substitution: Various nucleophiles such as halides, typically requiring controlled pH and temperature conditions.

Major Products Formed

  • Oxidation: Oxygenated derivatives.
  • Substitution: Products depend on the nucleophile used, such as alkyl halides or other substituted sulfates.

Sodium decyl sulfate exhibits significant biological activity due to its surfactant properties. It is used in biological research for:

  • Cell Lysis: Employed in cell lysis buffers for protein extraction and purification, effectively disrupting cellular membranes.
  • Drug Delivery Systems: Enhances the solubility and bioavailability of hydrophobic drugs.

In terms of toxicity, sodium decyl sulfate can irritate skin and eyes upon prolonged exposure, and inhalation of dust may cause respiratory issues .

Sodium decyl sulfate is synthesized through a two-step process:

  • Sulfation: Decanol reacts with sulfur trioxide to form decyl sulfate:
    C10H21OH+SO3C10H21OSO3H\text{C}_{10}\text{H}_{21}\text{OH}+\text{SO}_3\rightarrow \text{C}_{10}\text{H}_{21}\text{OSO}_3\text{H}
  • Neutralization: The resulting decyl sulfate is neutralized with sodium hydroxide:
    C10H21OSO3H+NaOHC10H21OSO3Na+H2O\text{C}_{10}\text{H}_{21}\text{OSO}_3\text{H}+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_{21}\text{OSO}_3\text{Na}+\text{H}_2\text{O}

In industrial settings, continuous reactors such as falling film reactors are often used for efficient production.

Sodium decyl sulfate has a wide range of applications:

  • Cleaning Products: Used in formulations for household cleaners and detergents due to its excellent emulsifying properties .
  • Industrial Uses: Applied in fire-fighting foams, carpet cleaners, latex manufacturing, and oil field applications .
  • Scientific Research: Utilized as a dispersing agent in emulsions and colloidal solutions, as well as in ion pair chromatography .

Studies on sodium decyl sulfate often focus on its interactions with proteins and other biomolecules. Its ability to denature proteins makes it valuable for techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where it disrupts non-covalent bonds within proteins, allowing for analysis based on size rather than charge or shape .

Sodium decyl sulfate shares similarities with other alkyl sulfates but is unique due to its specific chain length and surfactant properties. Here are some similar compounds:

Compound NameFormulaKey Features
Sodium dodecyl sulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}Widely used detergent; effective at protein denaturation; shorter carbon chain than sodium decyl sulfate.
Sodium lauryl sulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}Similar to sodium dodecyl sulfate; used in personal care products; also has strong surfactant properties.
Sodium hexadecyl sulfateC16H33NaO4S\text{C}_{16}\text{H}_{33}\text{NaO}_4\text{S}Longer carbon chain; used in specialized industrial applications; different solubility characteristics.

Uniqueness

The uniqueness of sodium decyl sulfate lies in its balance between hydrophilicity and hydrophobicity due to its ten-carbon chain length. This allows it to perform effectively across various applications without being too harsh on biological systems compared to longer-chain sulfates.

Traditional Chemical Synthesis Routes

Esterification-Saponification Process

The esterification-saponification process represents one of the most established methods for producing sodium decyl sulfate through a two-step reaction mechanism [1]. This traditional approach involves the initial formation of an intermediate ester compound followed by saponification to yield the final sodium salt product [2].

The esterification step typically employs sulfuric acid as both a catalyst and reactant, where dodecanol undergoes sulfation at elevated temperatures of approximately 75 degrees Celsius [1] [2]. The reaction mechanism involves the formation of dodecyl sulfate through the interaction of the alcohol group with sulfuric acid, creating a carbon-oxygen-sulfur bond characteristic of sulfate esters [3]. Sulfuric acid functions as a catalyst to accelerate the reaction rate and drives the equilibrium toward the desired product formation while simultaneously acting as a dehydrating agent [1].

The process requires careful temperature control during the addition of sulfuric acid to prevent undesirable decomposition reactions due to the exothermic nature of the esterification [1]. Research has demonstrated that the reaction typically proceeds for approximately two hours under constant magnetic stirring conditions [1]. The intermediate dodecyl sulfate product is inherently unstable and requires immediate conversion to the sodium salt form to prevent hydrolytic decomposition back to the original alcohol and sulfuric acid [3].

During the saponification phase, sodium hydroxide solution is added to convert the unstable dodecyl sulfate intermediate into the stable sodium dodecyl sulfate product [1] [2]. The addition of sodium hydroxide causes immediate precipitation and formation of a thick slurry composed of micelles, liquid crystals, and coagels [1]. However, a significant challenge in this process is the formation of unwanted sodium sulfate as a side product through the neutralization reaction between residual sulfuric acid and sodium hydroxide [1].

The presence of sodium sulfate substantially reduces the solubility of the desired product, with research indicating that sodium dodecyl sulfate can barely dissolve in solutions containing 8 weight percent sodium sulfate [1]. The solubility continues to decrease as the proportion of sodium sulfate increases, necessitating effective separation techniques [1].

Table 1: Esterification-Saponification Process Parameters

ParameterValueReference
Reaction Temperature75°C [1]
Sulfuric Acid Concentration77 weight percent [1]
Esterification Duration2 hours [1]
Saponification Duration2 hours [1]
Sodium Hydroxide Concentration3 Molar [1]

Sulfation of 1-Decanol with Subsequent Neutralization

The direct sulfation of 1-decanol followed by neutralization represents a more streamlined approach to sodium decyl sulfate production [3] [4]. This method involves the direct reaction of the primary alcohol with sulfating agents to form the sulfate ester, which is subsequently neutralized to produce the sodium salt [3].

Chlorosulfonic acid serves as one of the primary sulfating agents for this process, reacting with decanol according to the general reaction: chlorosulfonic acid plus alcohol yields alcohol sulfuric acid plus hydrogen chloride [4]. This reaction typically occurs at approximately 25 degrees Celsius to avoid side reactions and color body formation while minimizing foaming [3]. The process requires excellent refrigeration systems for heat removal due to the exothermic nature of the reaction [3].

The equipment for chlorosulfonic acid sulfation includes glass-lined, stirred, sealed reactors with heating and cooling jackets, along with glass-lined absorbers to remove the hydrogen chloride gas evolved during the reaction [3]. A slight vacuum is typically maintained on the reaction vessel to enhance hydrogen chloride removal, with the liberated gas being absorbed into water to produce dilute hydrochloric acid solution [3].

Sulfur trioxide represents another important sulfating agent, with the reaction proceeding through initial pyrosulfate formation followed by sulfate ester production [4]. The mechanism involves two sulfur trioxide molecules reacting with the alcohol to form an intermediate pyrosulfate, which subsequently decomposes to yield the desired sulfate ester and regenerate sulfur trioxide [4].

Sulfamic acid provides a milder and more specific sulfating option, particularly advantageous because it selectively sulfates alcohol groups without affecting aromatic rings [3]. This specificity prevents the formation of mixed sulfate-sulfonate compounds, making it especially suitable for specialized applications [3]. The sulfamic acid process operates under batch conditions at temperatures between 110 and 160 degrees Celsius for approximately 90 minutes [3].

Table 2: Sulfation Agent Comparison for Decanol Sulfation

Sulfating AgentTemperature RangeReaction TimeSpecial Requirements
Chlorosulfonic Acid25°CVariableGlass-lined equipment, HCl removal
Sulfur TrioxideVariableRapidDilution/complexing required
Sulfamic Acid110-160°C90 minutesNitrogen atmosphere

Novel Synthesis Approaches

Solvent-Mediated Crystallization Techniques

Recent advances in sodium decyl sulfate synthesis have incorporated sophisticated solvent-mediated crystallization techniques to improve product quality and control crystal morphology [1] [5]. These approaches utilize strategic solvent selection and controlled crystallization conditions to produce specific hydrate forms and crystal structures with enhanced properties [1].

Acetone-mediated crystallization has emerged as a particularly effective technique for producing novel hydrate forms of sodium alkyl sulfates [1]. Research has demonstrated that adding acetone in specific ratios to reaction solutions can facilitate the separation of unwanted side products while promoting the formation of desired crystal structures [1]. The process typically involves adding acetone in four equal proportions at five-minute intervals, with the total acetone volume being approximately four times the aqueous phase volume [1].

The mechanism involves acetone acting as an antisolvent, reducing the solubility of the desired product while maintaining the solubility of impurities such as sodium sulfate [1]. This selective precipitation allows for improved product purity and crystal quality [1]. Studies have shown that most of the reaction slurry dissolves when the first portion of acetone is added, with subsequent additions promoting crystal formation from the resulting solution [1].

Cooling crystallization represents another critical component of solvent-mediated techniques [5] [6]. The process typically involves cooling from reaction temperature to approximately 5 degrees Celsius over controlled time periods [1]. Research has indicated that cooling rates significantly influence crystal morphology, with rates between 0.1 and 50 degrees Celsius per minute producing different predominant crystal forms [6].

The metastable zone width has been quantified for sodium dodecyl sulfate solutions, providing guidance for crystallization process design [6]. Studies have demonstrated that cooling rates of 0.1, 5.0, and 10 degrees Celsius per minute yield morphologies analogous to isothermal crystallization conditions [6]. Intermediate cooling rates of 0.5 and 1.0 degrees Celsius per minute show non-trivial deviations due to concurrent temperature changes and crystallization mechanism alterations [6].

Table 3: Crystallization Parameters for Solvent-Mediated Techniques

ParameterOptimal RangeEffect on Product
Acetone:Water Ratio4:1 (v/v)Improved separation
Cooling Rate0.1-10°C/minMorphology control
Final Temperature5°CEnhanced yield
Aging Time8 hoursCrystal growth

Continuous Flow Reactor Optimization

Continuous flow reactor technology has revolutionized the production of sodium decyl sulfate by enabling precise control over reaction parameters and improving process efficiency [7] [8]. These systems offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, reduced reaction times, and improved product consistency [9].

Microreactor technology has been particularly successful in optimizing sodium alkyl sulfate synthesis through enhanced mixing and temperature control [10] [7]. The small-scale effect in microreactors greatly reduces molecular diffusion distances, achieving rapid micro-mixing and high mixing uniformity [8]. Research has demonstrated that feed cross-sectional areas as small as 0.32 square millimeters can produce high-quality products with narrow particle size distributions [8].

Flow velocity optimization represents a critical parameter in continuous flow synthesis [8]. Studies have shown that particle size decreases with increasing reactant flow velocity up to an optimal point of approximately 10.42 meters per second [8]. At this velocity, optimal microscopic mixing is achieved, resulting in rapid precipitation and more uniform product characteristics [8]. Higher velocities of 20.83 meters per second show minimal additional improvement while increasing equipment wear [8].

Temperature control in continuous flow systems enables precise reaction optimization [9]. Research has demonstrated that reaction temperatures can be maintained within narrow ranges, preventing side reactions and improving selectivity [7]. The continuous nature of the process allows for real-time adjustment of conditions based on product quality measurements [9].

Residence time optimization in flow reactors typically ranges from several seconds to minutes, significantly shorter than traditional batch processes [7]. The residence time is calculated based on reactor volume and total volumetric flow rates of reactants [7]. Studies have shown that optimal residence times depend on reaction temperature and reactant concentrations, with higher temperatures generally requiring shorter residence times [9].

Table 4: Continuous Flow Reactor Optimization Parameters

ParameterOptimal ValueProcess Impact
Feed Cross-sectional Area0.32-10.17 mm²Mixing efficiency
Flow Velocity10.42 m/sProduct uniformity
Residence Time2-10 minutesReaction completion
Temperature Control±1°CSelectivity improvement
Annual Yield Capacity933 tons/yearProduction efficiency

Physical Description

Liquid; WetSolid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

261.11364963 g/mol

Monoisotopic Mass

261.11364963 g/mol

Heavy Atom Count

16

UNII

AL92M833SY

GHS Hazard Statements

Aggregated GHS information provided by 774 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 774 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 773 of 774 companies with hazard statement code(s):;
H228 (15.65%): Flammable solid [Danger Flammable solids];
H302 (41.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.47%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (93.66%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (12.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (16.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (86.16%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

142-87-0

Wikipedia

Sodium decyl sulfate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Foaming; Surfactant

General Manufacturing Information

All other chemical product and preparation manufacturing
Construction
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Sulfuric acid, monodecyl ester, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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